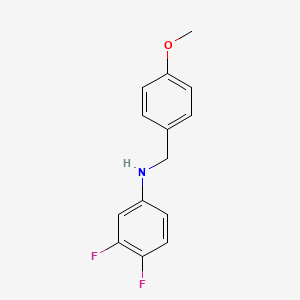![molecular formula C21H17FN2O5S B5150440 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid, commonly known as FPGS inhibitor, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
FPGS inhibitor works by binding to the active site of FPGS, thereby preventing the enzyme from binding to antifolate drugs. This leads to a decrease in the activation of antifolate drugs and an increase in their concentration in cancer cells, resulting in enhanced cytotoxicity.
Biochemical and Physiological Effects:
FPGS inhibitor has been found to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of cancer stem cell markers. Moreover, FPGS inhibitor has been found to enhance the efficacy of antifolate drugs in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPGS inhibitor is its potential to enhance the efficacy of antifolate drugs in cancer treatment. Moreover, FPGS inhibitor has been found to have a low toxicity profile and can be easily synthesized. However, one of the limitations of FPGS inhibitor is its specificity towards FPGS, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on FPGS inhibitor. One of the potential directions is to explore the use of FPGS inhibitor in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to investigate the potential of FPGS inhibitor in the treatment of other diseases, such as autoimmune disorders, where antifolate drugs have been found to be effective. Moreover, further studies are needed to elucidate the mechanism of action of FPGS inhibitor and its potential side effects.
Synthesemethoden
FPGS inhibitor is synthesized by a series of chemical reactions involving the condensation of 2-fluoroaniline, benzoic acid, and phenylsulfonyl chloride with glycine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
FPGS inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of FPGS, an enzyme that plays a crucial role in the activation of antifolate drugs, such as methotrexate. By inhibiting FPGS, FPGS inhibitor can enhance the efficacy of antifolate drugs and reduce drug resistance.
Eigenschaften
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S/c22-17-11-5-7-13-19(17)24(30(28,29)15-8-2-1-3-9-15)14-20(25)23-18-12-6-4-10-16(18)21(26)27/h1-13H,14H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDSWPAHBIBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)


![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)


![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)